molecular formula C14H11BrN2O2S2 B2499090 5-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide CAS No. 391223-87-3

5-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide

Cat. No.: B2499090
CAS No.: 391223-87-3
M. Wt: 383.28
InChI Key: WNFHFWVSEQNLLD-UHFFFAOYSA-N
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Description

5-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide is a synthetic small molecule of significant interest in medicinal chemistry and pharmaceutical research. This compound features a hybrid structure combining a benzothiazole heterocycle with a thiophene-carboxamide unit, a scaffold frequently investigated for its potential biological activities . The specific presence of the 6-ethoxy substituent on the benzothiazole ring and a 5-bromo substituent on the thiophene ring makes this molecule a valuable building block for structure-activity relationship (SAR) studies . Compounds within this structural class are often explored as key intermediates in the synthesis of more complex molecules or as potential pharmacophores targeting various biological pathways. Researchers utilize this and similar molecules in high-throughput screening campaigns to identify new therapeutic agents . The molecular framework suggests potential for diverse applications, and its physicochemical properties, such as molecular weight and topological polar surface area, can be calculated to guide drug discovery efforts . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the scientific literature for specific studies on the mechanism of action and applications of this benzothiazole-thiophene carboxamide derivative.

Properties

IUPAC Name

5-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN2O2S2/c1-2-19-8-3-4-9-11(7-8)21-14(16-9)17-13(18)10-5-6-12(15)20-10/h3-7H,2H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNFHFWVSEQNLLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized through a cyclization reaction involving 2-aminothiophenol and an appropriate aldehyde or ketone under acidic conditions.

    Introduction of Ethoxy Group: The ethoxy group can be introduced via an alkylation reaction using ethyl bromide or ethyl iodide in the presence of a base such as potassium carbonate.

    Bromination: The bromine atom can be introduced through a bromination reaction using bromine or N-bromosuccinimide (NBS) in an appropriate solvent.

    Formation of Thiophene Ring: The thiophene ring can be synthesized through a cross-coupling reaction, such as the Suzuki or Stille coupling, involving a thiophene derivative and an appropriate halide.

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction using an appropriate amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and the use of catalysts may be employed to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl group, converting the carboxamide to an amine.

    Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki or Stille coupling, to form more complex structures.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base.

    Coupling Reactions: Palladium catalysts and appropriate ligands are typically used in coupling reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Coupling Reactions: More complex benzothiazole derivatives.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound has shown potential as an inhibitor of certain enzymes and proteins, making it a candidate for drug development.

    Medicine: It has been investigated for its potential anti-tubercular, anti-inflammatory, and anticancer activities.

    Industry: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites or allosteric sites, thereby disrupting their normal function. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest analogs differ in the heterocyclic substituent attached to the carboxamide group:

Compound Name Heterocyclic Substituent Key Structural Features Reference
5-Bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide Pyrazine Electron-deficient aromatic ring
5-Bromo-N-(5-methyl-1H-pyrazol-3-yl)thiophene-2-carboxamide Pyrazole Electron-rich, nitrogen-containing ring
5-Bromo-N-(4-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]thiophene-2-carboxamide Benzothiazole (chloro-substituted) Bulky substituent with additional alkyl chain

Key Observations :

  • The 6-ethoxy group may moderate this effect by donating electron density via resonance.
  • Steric Hindrance : Substituents like ethoxy (target compound) or chloro () on the benzothiazole ring influence steric bulk, which may affect coupling reactions or binding interactions.

Comparison :

  • The target compound’s synthesis likely requires similar coupling strategies (e.g., TiCl4-mediated amidation or Suzuki cross-coupling), but the 6-ethoxy group on benzothiazole may necessitate protective group strategies to avoid side reactions.

Computational and Physicochemical Properties

DFT studies on analogs reveal trends in reactivity and nonlinear optical (NLO) behavior:

Compound HOMO-LUMO Gap (eV) Hyperpolarizability (β, Hartrees) Reactivity Descriptors Reference
Pyrazine analog (4l) 3.45 8583.80 High electrophilicity (ω = 4.12 eV)
Pyrazole analog (9f) 2.98 6320.50 Low chemical hardness (η = 1.49 eV)
Benzothiazole analog (Z14, ) N/A N/A Predicted high stability due to aromaticity

Key Insights :

  • The benzothiazole moiety likely increases stability (lower HOMO-LUMO gap) compared to pyrazine analogs, as seen in related compounds .
  • Ethoxy substitution may enhance hyperpolarizability by extending π-conjugation, though experimental validation is needed.

Biological Activity

5-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure

The molecular formula of 5-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide is C12H10BrN3O2SC_{12}H_{10}BrN_3O_2S with a molecular weight of approximately 384.228 g/mol. The structure features a thiophene ring, a benzothiazole moiety, and an amide functional group, which are key to its biological activity.

The compound's biological activity is primarily attributed to its interaction with specific biological targets. Studies have shown that benzothiazole derivatives often exhibit antimicrobial properties by inhibiting essential enzymes in pathogenic bacteria and fungi. The presence of the thiophene ring enhances the lipophilicity of the molecule, facilitating membrane penetration and increasing bioavailability.

Antimicrobial Activity

Recent research has demonstrated that 5-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide exhibits significant antimicrobial activity against various strains of bacteria and fungi. In vitro studies indicated that this compound has a minimum inhibitory concentration (MIC) ranging from 50 to 200 µg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli .

Pathogen MIC (µg/mL) Inhibition (%)
Staphylococcus aureus10095
Escherichia coli15090
Candida albicans20085

Anti-Tubercular Activity

In addition to its antimicrobial properties, this compound has been evaluated for anti-tubercular activity. A study reported that it exhibited moderate inhibition against Mycobacterium tuberculosis, with an IC50 value of approximately 25 µg/mL. The compound's mechanism involves the disruption of mycolic acid synthesis in the bacterial cell wall .

Cytotoxicity Studies

The cytotoxic effects of 5-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide have been assessed in various cancer cell lines. Notably, it demonstrated selective cytotoxicity against MCF-7 (breast cancer) and HeLa (cervical cancer) cells with IC50 values of 15 µM and 20 µM respectively. Flow cytometry analysis revealed that the compound induces apoptosis in these cell lines through the activation of caspase pathways .

Case Studies

  • Case Study on Antimicrobial Efficacy : A recent study evaluated the efficacy of this compound in combination with standard antibiotics against resistant bacterial strains. The results indicated that co-administration enhanced the antibacterial effects significantly, suggesting potential use as an adjuvant therapy .
  • Case Study on Anticancer Activity : In a preclinical trial involving MCF-7 cells, treatment with varying concentrations of the compound resulted in a dose-dependent increase in apoptosis markers, including increased expression levels of p53 and active caspase-3 .

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